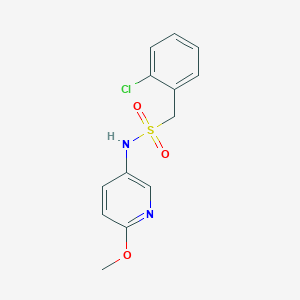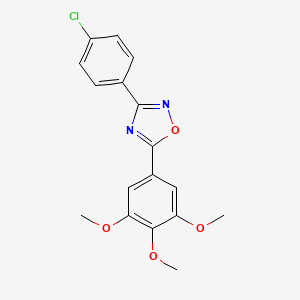![molecular formula C13H10FN5 B5543557 2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5543557.png)
2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related tetrazole compounds often involves the use of azides and nitriles in cycloaddition reactions. For instance, pyridine-substituted triorganostannyltetrazoles were synthesized through a cycloaddition method involving organotin azides and cyanopyridines, showcasing a general approach to tetrazole synthesis that might be applicable to the target compound (Bhandari et al., 2000).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives has been extensively studied, revealing insights into their conformations and interactions. For example, the molecular structure of closely related tetrazole compounds has been elucidated using techniques such as X-ray crystallography, demonstrating the influence of substituents on the overall molecular conformation and highlighting the importance of such analyses in understanding the structure of 2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine (Sagar et al., 2017).
科学的研究の応用
Synthesis and Structural Analysis
One study focused on the synthesis and characterization of related compounds, demonstrating their utility in exploring molecular structures and properties through various spectroscopic techniques. For instance, Ershov et al. (2023) synthesized 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under specific conditions, with the structure confirmed by NMR, IR, UV–Vis spectroscopy, and X-ray diffraction analysis, among other methods (Ershov et al., 2023).
Photophysical Properties
Another area of interest is the development of materials with unique photophysical properties. Stagni et al. (2008) reported on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, demonstrating a wide span of redox and emission properties influenced by the ancillary tetrazolate ligand (Stagni et al., 2008).
Potential Anticancer Applications
Research into the potential anticancer applications of related compounds has also been conducted. Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules exhibiting high antiproliferative activity against various cancer cell lines, suggesting these compounds as promising anticancer agents (Ivasechko et al., 2022).
Material Science Applications
In material science, Cho et al. (2010) synthesized ligands by attaching a carbazolyl group to pyridine derivatives, preparing Ir(III) complexes for use in polymer light-emitting diodes (LEDs), highlighting the role of these compounds in tuning the emission spectra and improving device performance (Cho et al., 2010).
Analytical Chemistry Applications
Yao et al. (2015) conducted a combined experimental and computational study on pyren-2,7-diyl-bridged diruthenium complexes with various terminal ligands, illustrating their use in understanding electronic structures and photophysical properties, which can be applied in sensing and electronic devices (Yao et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[5-(2-fluorophenyl)tetrazol-2-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5/c14-12-7-2-1-6-11(12)13-16-18-19(17-13)9-10-5-3-4-8-15-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOIUNZABPKEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5543479.png)
![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)
![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)

![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)

![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)


![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate](/img/structure/B5543560.png)

![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)